molecular formula C22H19NO4S B557564 Fmoc-L-2-Thienylalanine CAS No. 130309-35-2

Fmoc-L-2-Thienylalanine

Cat. No. B557564
CAS RN: 130309-35-2
M. Wt: 393.5 g/mol
InChI Key: PXBMQFMUHRNKTG-FQEVSTJZSA-N
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Description

Fmoc-L-2-Thienylalanine is a compound with the molecular formula C22H19NO4S and a molecular weight of 393.46 . It is also known by the synonyms Fmoc-Thi-OH and Fmoc-3-L-Ala(2-thienyl)-OH .


Molecular Structure Analysis

The this compound molecule contains a total of 50 bonds. There are 31 non-H bonds, 19 multiple bonds, 7 rotatable bonds, 2 double bonds, 17 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 393.46 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including variants like Fmoc-pentafluoro-l-phenylalanine-OH, have been utilized in antibacterial and anti-inflammatory applications. These nanoassemblies show significant effects on bacterial morphology and can be integrated into resin-based composites to inhibit bacterial growth without affecting mechanical and optical properties (Schnaider et al., 2019).

  • Native Chemical Ligation : Fmoc-protected amino acids are used in native chemical ligation processes for peptide synthesis. For instance, synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, a Fmoc-SPPS product, demonstrates the application in ligating peptides (Crich & Banerjee, 2007).

  • Solid Phase Synthesis of Carbonylated Peptides : Research into efficient methods for solid-phase synthesis of carbonylated peptides has led to the design and synthesis of Fmoc-amino(2,5,5-trimetyhyl-1,3-dioxolan-2-yl)acetic acid, a derivative for the synthesis of peptides containing D,L-Thr(O) residue (Waliczek et al., 2015).

  • Self-Assembly Mechanism in Fmoc-Diphenylalanine : Fmoc-diphenylalanine (Fmoc-FF) has been studied for its self-assembly into fibrils with antiparallel beta-sheets, showing pH-dependent structural changes and pKa shifts. This enhances understanding of the self-assembly mechanism of aromatic short peptide derivatives (Tang et al., 2009).

  • Hydrogelation of Fmoc-Phenylalanine Derivatives : The self-assembly and hydrogelation behavior of Fmoc-protected aromatic amino acids, including Fmoc-phenylalanine, have been explored. This research demonstrates that minimal atomic substitutions can significantly influence self-assembly rates and hydrogel properties (Ryan et al., 2010).

  • C-Terminal Modification in Fluorinated Fmoc-Phe Derivatives : Studies on the C-terminal modification of fluorinated Fmoc-Phe derivatives reveal their influence on self-assembly and hydrogelation. Such modifications impact hydrogel properties in various pH conditions, offering insights into the development of amino acid LMW hydrogelators (Ryan et al., 2011).

  • Structural and Supramolecular Features of Fmoc Amino Acids : In-depth analysis of noncovalent interactions and supramolecular synthon patterns in crystal structures of Fmoc amino acids, including Fmoc-tyrosine and Fmoc-phenylalanine, contributes to understanding their properties for hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).

  • Fabrication of Functional Materials : The self-organization of Fmoc-modified amino acids and peptides is crucial for applications in cell cultivation, bio-templating, drug delivery, and therapeutic properties. This review summarizes recent progress in the field and discusses challenges and future directions (Tao et al., 2016).

  • Photoactive Peptide Synthesis : The synthesis of photoactive peptides containing fluorinated residues, using Fmoc chemistry, demonstrates the application in creating novel peptides for various purposes (Redman & Ghadiri, 2002).

Mechanism of Action

While the specific mechanism of action for Fmoc-L-2-Thienylalanine is not detailed in the search results, Fmoc-modified peptides are known for their self-assembly features. The aromaticity of the Fmoc group promotes the association of peptide building blocks .

Safety and Hazards

Fmoc-L-2-Thienylalanine may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

Future Directions

Fmoc-modified amino acids and short peptides, such as Fmoc-L-2-Thienylalanine, have been investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications . The final material obtained is deeply dependent on the preparation method . Therefore, future research could focus on optimizing the preparation methods and investigating the structural arrangement and behavior of the resulting material .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBMQFMUHRNKTG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130309-35-2
Record name Fmoc-L-2-Thienylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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